rac (Bromoacetamidophenylmethyl)ethylenediaminetetraacetic acid
Overview
Description
Rac (Bromoacetamidophenylmethyl)ethylenediaminetetraacetic acid is a useful research compound. Its molecular formula is C19H24BrN3O9 and its molecular weight is 518.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid, due to its complex structure, likely plays a role in various biochemical and medicinal research areas. While specific studies directly mentioning this compound are scarce, we can infer potential applications by looking at research on structurally similar compounds and their bioactivities.
Potential Applications in Antitumor Activity
Compounds with bis(carboxymethyl)amino and bromoacetyl groups may have relevance in antitumor activity studies. For instance, imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activities, showcasing the potential of certain structural components in combating cancer cells (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). This suggests that our compound of interest, by virtue of its functional groups, might also be explored for similar bioactivities in scientific research.
Role in Peptide Studies and Spectroscopy
The compound's structure, featuring amino and carboxylic acid functionalities, aligns with interests in peptide research. For example, the spin label amino acid TOAC has been utilized in peptide studies, focusing on chemical, physicochemical, spectroscopic, and conformational aspects (Schreier, S., Bozelli, J. C., et al., 2012). The presence of amino acids within the compound could imply its utility in studying peptide behavior, stability, and interactions, particularly in environments simulating physiological conditions.
Biodegradation and Environmental Impact
Research on the metabolism of aspartyl moieties in aspartame hints at the biodegradability and environmental impact of complex compounds containing carboxymethyl and amino groups (Ranney, R.E., & Oppermann, J.A., 1979). Understanding how such compounds are broken down can inform their safe use and potential environmental or therapeutic roles.
Properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPQBGCWBEYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118923 | |
Record name | Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84256-91-7 | |
Record name | Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84256-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84256-91-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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